8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
CAS No.:
Cat. No.: VC17846421
Molecular Formula: C6H5BrN4
Molecular Weight: 213.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5BrN4 |
|---|---|
| Molecular Weight | 213.03 g/mol |
| IUPAC Name | 8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine |
| Standard InChI | InChI=1S/C6H5BrN4/c1-4-9-10-6-5(7)8-2-3-11(4)6/h2-3H,1H3 |
| Standard InChI Key | QBWVTWZMAJUZIE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C2N1C=CN=C2Br |
Introduction
Chemical Architecture and Physicochemical Properties
Molecular Structure and Electronic Configuration
The molecular framework of 8-bromo-3-methyl- triazolo[4,3-a]pyrazine (C₆H₅BrN₄, MW 213.03 g/mol) consists of a bicyclic system formed by the fusion of a 1,2,4-triazole ring with a pyrazine moiety. The bromine substituent at position 8 introduces significant steric bulk and electron-withdrawing effects, while the methyl group at position 3 contributes to lipophilicity and metabolic stability. Density functional theory (DFT) calculations suggest that the electron-deficient triazole ring enhances reactivity toward nucleophilic targets, a property exploited in its biological interactions.
Table 1: Key Physicochemical Parameters
| Property | Value/Description |
|---|---|
| Molecular Formula | C₆H₅BrN₄ |
| Molecular Weight | 213.03 g/mol |
| LogP (Predicted) | 1.8 ± 0.3 |
| Aqueous Solubility | 2.1 mg/mL (25°C) |
| Melting Point | 162–164°C |
Crystallographic and Spectroscopic Characterization
X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.32 Å, b = 12.15 Å, c = 7.89 Å, and β = 98.5°. The triazole and pyrazine rings adopt a nearly coplanar arrangement, facilitating π-π stacking interactions in solid-state configurations. Nuclear magnetic resonance (NMR) spectra show distinctive signals: the methyl protons resonate as a singlet at δ 2.45 ppm, while the pyrazine C-Br coupling produces a doublet at δ 148.2 ppm in the ¹³C NMR spectrum.
Synthetic Methodologies and Optimization
Laboratory-Scale Synthesis Pathways
The primary synthetic route involves a two-step sequence:
Microwave-assisted synthesis reduces reaction times from 12 hours (conventional heating) to 45 minutes while maintaining yields above 70%, demonstrating superior energy efficiency.
Table 2: Comparative Synthesis Metrics
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 12 h | 45 min |
| Yield | 68% | 71% |
| Purity (HPLC) | 95.2% | 96.8% |
| Energy Consumption | 850 kJ/mol | 320 kJ/mol |
Industrial Production Considerations
Scale-up processes employ continuous flow reactors to enhance heat transfer and minimize byproduct formation. Key challenges include bromine handling under high-pressure conditions and the need for specialized metallurgy in reactor construction to prevent corrosion. Recent advances in catalytic distillation have improved bromine atom economy from 78% to 92% in pilot-scale trials.
| Pathogen | MIC (μg/mL) | Comparator (Ampicillin) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 6.25 |
| Escherichia coli | 25 | 12.5 |
| Candida albicans | 50 | N/A |
Mechanistic studies implicate dual inhibition of DNA gyrase (IC₅₀ = 3.8 μM) and dihydrofolate reductase (IC₅₀ = 5.2 μM), with molecular docking showing strong interactions with the GyrB ATP-binding pocket. The bromine atom forms critical halogen bonds with Pro79 and Asp83 residues, while the methyl group stabilizes hydrophobic interactions.
Anticancer Activity Profile
Screening across NCI-60 cell lines reveals pronounced cytotoxicity against non-small cell lung cancer (NCI-H460, GI₅₀ = 1.2 μM) and ovarian adenocarcinoma (OVCAR-3, GI₅₀ = 1.8 μM). Flow cytometry analyses indicate G2/M phase arrest mediated by CDK1 inhibition (Kd = 89 nM), accompanied by mitochondrial membrane depolarization and caspase-3 activation.
Drug Development Applications
Lead Optimization Strategies
Structure-activity relationship (SAR) studies highlight critical modifications:
-
Bromine Replacement: Substitution with chlorine decreases anticancer potency by 4-fold but improves aqueous solubility.
-
Methyl Group Derivatization: Conversion to -CF₃ enhances metabolic stability (t₁/₂ = 8.2 h vs. 2.1 h in human microsomes) while maintaining target engagement.
Table 4: Pharmacokinetic Parameters in Rodents
| Parameter | Value (IV) | Value (PO) |
|---|---|---|
| Bioavailability | 100% | 42% |
| Cₘₐₓ | 12.8 μg/mL | 5.3 μg/mL |
| t₁/₂ | 3.1 h | 4.7 h |
| Vd | 1.8 L/kg | 2.2 L/kg |
Comparative Analysis with Structural Analogues
Impact of Halogen Substitution
Replacing bromine with iodine at position 8 improves Plasmodium inhibition (IC₅₀ = 0.5 μM) but increases cardiotoxicity risk (hERG IC₅₀ = 12 μM vs. 28 μM for bromo-analogue). Fluorine substitution eliminates antimalarial activity while enhancing Gram-positive coverage (MIC = 6.25 μg/mL against MRSA).
Role of the 3-Position Substituent
Comparative molecular field analysis (CoMFA) demonstrates that bulkier groups at position 3 (e.g., -CH₂CF₃) improve target residence time but reduce blood-brain barrier permeability. The methyl group strikes an optimal balance between potency and CNS safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume